molecular formula C8H10BrClN2O B13460360 2-Amino-2-(4-bromophenyl)acetamide hydrochloride

2-Amino-2-(4-bromophenyl)acetamide hydrochloride

Cat. No.: B13460360
M. Wt: 265.53 g/mol
InChI Key: WOQOWRDGARXBGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(4-bromophenyl)acetamide hydrochloride is a chemical compound with the molecular formula C8H9BrN2O·HCl. It is a derivative of acetamide, where the acetamide group is substituted with a 4-bromophenyl group and an amino group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-bromophenyl)acetamide hydrochloride typically involves the reaction of 4-bromoaniline with glycine or its derivatives under specific conditions. One common method includes the following steps:

    Reaction of 4-bromoaniline with glycine: This reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane.

    Formation of the amide bond: The reaction mixture is stirred at room temperature for several hours to form the amide bond.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-bromophenyl)acetamide hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-bromoaniline and glycine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often carried out in polar solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylacetamides.

    Oxidation and Reduction Reactions: Products include nitroso, nitro, or amino derivatives.

    Hydrolysis: Products include 4-bromoaniline and glycine derivatives.

Scientific Research Applications

2-Amino-2-(4-bromophenyl)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromophenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-bromophenyl)acetamide hydrochloride
  • 2-Amino-2-(3-bromophenyl)acetamide hydrochloride
  • 2-Amino-2-(4-chlorophenyl)acetamide hydrochloride

Uniqueness

2-Amino-2-(4-bromophenyl)acetamide hydrochloride is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. The 4-bromo substitution provides distinct steric and electronic properties compared to other positional isomers or halogen substitutions, making it valuable for specific research applications.

Properties

Molecular Formula

C8H10BrClN2O

Molecular Weight

265.53 g/mol

IUPAC Name

2-amino-2-(4-bromophenyl)acetamide;hydrochloride

InChI

InChI=1S/C8H9BrN2O.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H2,11,12);1H

InChI Key

WOQOWRDGARXBGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)N)N)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.